3-(3-Phenoxyphenyl)pyrrolidine
Overview
Description
3-(3-Phenoxyphenyl)pyrrolidine is a compound with the CAS Number: 1260639-52-8 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 3-(3-phenoxyphenyl)pyrrolidine .
Synthesis Analysis
Pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidines can be achieved through various methods, including the N-heterocyclization of primary amines with diols . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for 3-(3-Phenoxyphenyl)pyrrolidine is 1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 . This indicates the presence of a pyrrolidine ring attached to a phenyl group which is further attached to another phenyl group through an oxygen atom .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions . For instance, it can participate in Pd-catalyzed reactions with aryl bromides, leading to the formation of N-acyl- and N-Boc-protected pyrrolidines .Physical And Chemical Properties Analysis
3-(3-Phenoxyphenyl)pyrrolidine is an oil at room temperature . It has a molecular weight of 239.32 . The compound’s InChI key is ZJADPEADIOCGHB-UHFFFAOYSA-N .Scientific Research Applications
Catalytic Properties
3-(3-Phenoxyphenyl)pyrrolidine derivatives demonstrate significant potential in catalysis. For instance, derivatives of 3-(diphenylphosphanyl)pyrrolidine have been used for asymmetric Grignard cross-coupling reactions, showcasing their role in catalytic processes and structural chemistry (Nagel & Nedden, 1997). These derivatives show high enantioselectivities, beneficial for producing specific isomers in chemical syntheses.
Redox Properties
In the realm of electrochemistry, pyrrolidine derivatives, especially those containing sterically hindered phenol fragments, display unique redox properties. Studies using cyclic voltammetry indicate that these derivatives undergo irreversible oxidation, forming phenoxy radicals (Osipova et al., 2011). This property suggests potential applications in developing new antioxidant agents.
Chemosensing Abilities
Pyrrolidine constrained bipyridyl-dansyl conjugates serve as selective chemosensors for ions like Al(3+). These compounds act as ratiometric and colorimetric sensors based on internal charge transfer, indicating their utility in detecting specific metal ions (Maity & Govindaraju, 2010).
Cognitive Enhancement
Certain 3-(aryloxy)pyridines, which are structurally related to 3-(3-Phenoxyphenyl)pyrrolidine, have shown activity in enhancing retention for passive avoidance learning in mice. This suggests potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel, & Marriott, 1981).
Structural and Spectroscopic Analysis
Studies on pyrrolidine derivatives also encompass their structural analysis. For instance, a compound synthesized by the Petasis reaction has been examined using spectroscopic methods and quantum chemical calculations, shedding light on the molecular properties of such compounds (Ulaş, 2021).
Organic Synthesis
Pyrrolidine derivatives are also significant in organic synthesis. For example, polysubstituted 4-(phenoxymethyl)-3-pyrrolines have been prepared via one-pot coupling, demonstrating their role in creating complex organic molecules (Clique et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
Pyrrolidine and its derivatives, including 3-(3-Phenoxyphenyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles, exploring their potential therapeutic applications, and further investigating their mechanisms of action .
properties
IUPAC Name |
3-(3-phenoxyphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-15(7-3-1)18-16-8-4-5-13(11-16)14-9-10-17-12-14/h1-8,11,14,17H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJADPEADIOCGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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